molecular formula C10H18N4O4*C6H13N B613662 Boc-Orn(N)-OH CAS No. 763139-35-1

Boc-Orn(N)-OH

Cat. No.: B613662
CAS No.: 763139-35-1
M. Wt: 258,27*99,18 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Orn(N)-OH, also known as tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(N)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal purification steps. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-Orn(N)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield free ornithine.

    Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or neat conditions.

    Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Deprotection: Free ornithine.

    Coupling: Peptide chains with this compound incorporated.

    Substitution: Substituted ornithine derivatives.

Scientific Research Applications

Boc-Orn(N)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of Boc-Orn(N)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing it from participating in unwanted side reactions during peptide chain assembly. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of ornithine into the peptide chain at the desired position. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Orn(N)-OH: Another protected form of ornithine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

    Cbz-Orn(N)-OH: A protected form of ornithine with a carbobenzyloxy (Cbz) group.

Uniqueness

Boc-Orn(N)-OH is unique in its use of the tert-butoxycarbonyl group for protection. This group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for peptide synthesis. In contrast, Fmoc-Orn(N)-OH is removed under basic conditions, and Cbz-Orn(N)-OH requires hydrogenation for deprotection. The choice of protecting group depends on the specific requirements of the peptide synthesis .

Properties

IUPAC Name

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWPJYNWXEPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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